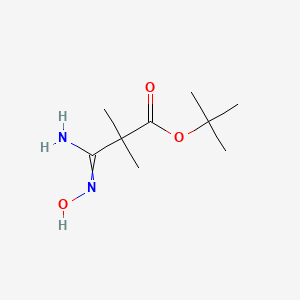
tert-butyl2-(N'-hydroxycarbamimidoyl)-2,2-dimethylacetate
Description
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is an organic compound with a complex structure that includes both hydroxyamino and imino functional groups
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
Clé InChI |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate typically involves the reaction of 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoic acid with tert-butyl alcohol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a strong acid like sulfuric acid or hydrochloric acid is used as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1,1-Dimethylethyl 3-(nitrosoamino)-3-imino-2,2-dimethylpropanoate.
Reduction: Formation of 1,1-Dimethylethyl 3-(hydroxyamino)-3-amino-2,2-dimethylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino and imino groups can form hydrogen bonds and coordinate with metal ions, facilitating the compound’s binding to active sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar in structure but with a benzamide group instead of the ester group.
2-[(1,1-Dimethylethyl)amino]ethanol: Contains a similar tert-butyl group but lacks the imino and ester functionalities.
Uniqueness
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is unique due to the presence of both hydroxyamino and imino groups, which provide distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


